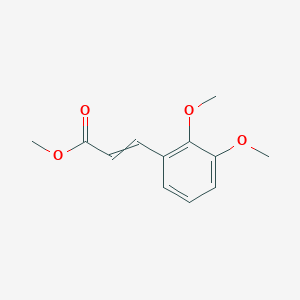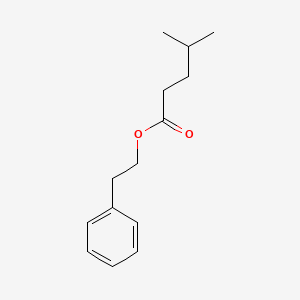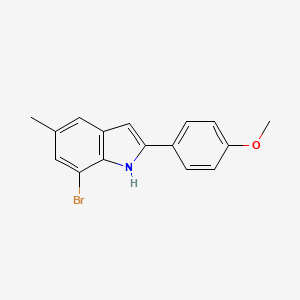
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the 7th position, a methoxy group at the 4th position of the phenyl ring, and a methyl group at the 5th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole typically involves the bromination of a precursor indole compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include de-brominated indole derivatives.
科学的研究の応用
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 7-Bromo-2-(4-fluorophenyl)-5-methyl-1H-indole
- 7-Bromo-2-(4-chlorophenyl)-5-methyl-1H-indole
- 7-Bromo-2-(4-nitrophenyl)-5-methyl-1H-indole
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, it may exhibit distinct properties and applications.
特性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
7-bromo-2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H14BrNO/c1-10-7-12-9-15(18-16(12)14(17)8-10)11-3-5-13(19-2)6-4-11/h3-9,18H,1-2H3 |
InChIキー |
AJENAUDVXOHSGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


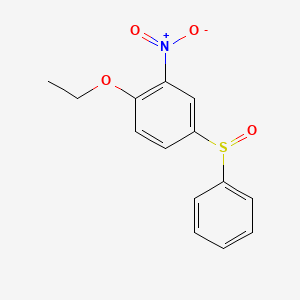
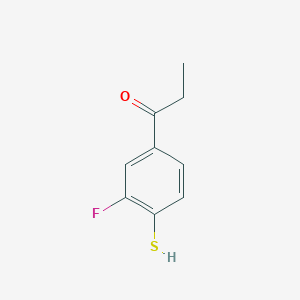
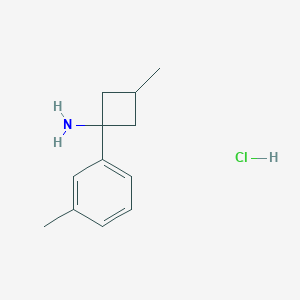
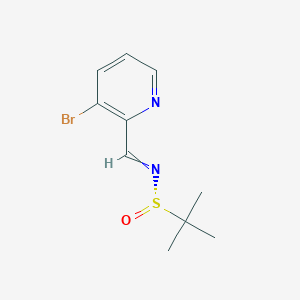
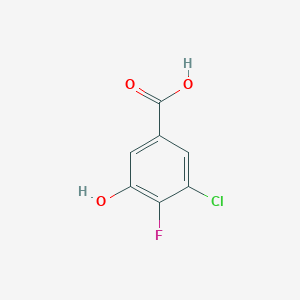
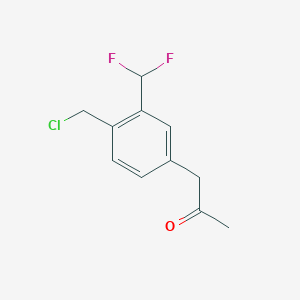
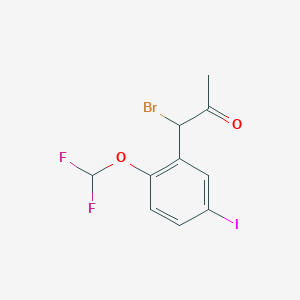
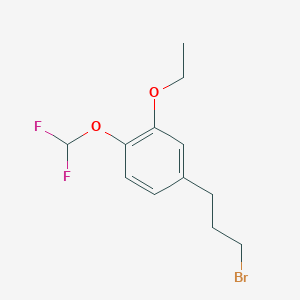
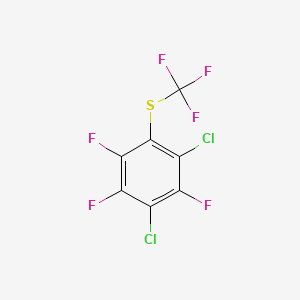
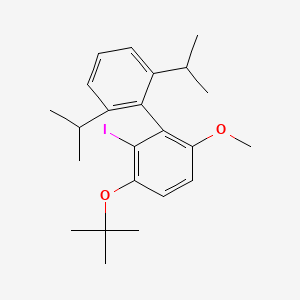

![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
